7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one is a heterocyclic compound with a unique bicyclic structure. It is known for its potential pharmacological properties, including analgesic, antiarrhythmic, and antibacterial activities . The compound’s structure consists of a bicyclo[3.3.1]nonane framework with a benzyl group, a sulfur atom, and a nitrogen atom, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This method allows for the formation of the bicyclic structure with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common reagents used in these reactions include alkali metal hydrides for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols.
Scientific Research Applications
7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Medicine: Its analgesic and antiarrhythmic properties are of interest for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets. Its analgesic effects are likely due to its interaction with opioid receptors, while its antiarrhythmic effects may involve the modulation of ion channels in cardiac cells . The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one can be compared with other bicyclic compounds such as:
7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: These compounds have similar structures but different substituents, leading to variations in their pharmacological properties.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic framework but differ in the functional groups attached, affecting their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of a benzyl group, sulfur, and nitrogen atoms, which contribute to its distinct pharmacological profile.
Properties
CAS No. |
1690364-55-6 |
---|---|
Molecular Formula |
C14H17NOS |
Molecular Weight |
247.4 |
Purity |
95 |
Origin of Product |
United States |
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